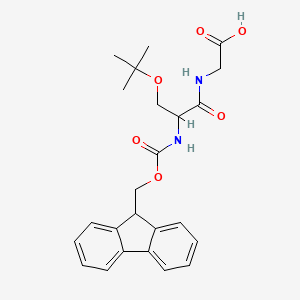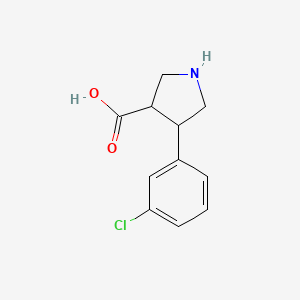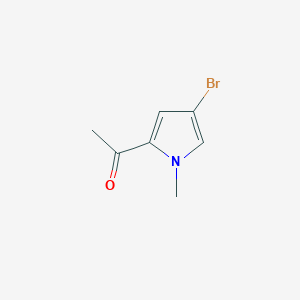
Fmoc-Ser(tBu)-Gly-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Ser(tBu)-Gly-OH: is a compound used in peptide synthesis. It is a derivative of serine and glycine, where the serine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and a tert-butyl (tBu) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ser(tBu)-Gly-OH typically involves the protection of the serine hydroxyl group with a tert-butyl group and the amino group with an Fmoc group. The glycine is then coupled to the protected serine using standard peptide coupling reagents such as HBTU, HATU, or DIC in the presence of a base like DIPEA .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of high-throughput techniques and optimization of reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Ser(tBu)-Gly-OH undergoes several types of reactions, including:
Deprotection: Removal of the Fmoc group using a base like piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents.
Cleavage: Removal of the tert-butyl group using acidic conditions such as trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Coupling: HBTU, HATU, or DIC with DIPEA.
Cleavage: TFA with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products Formed:
Deprotected Serine-Glycine Peptide: After removal of the Fmoc and tert-butyl groups.
Extended Peptides: When coupled with other amino acids during peptide synthesis.
Scientific Research Applications
Chemistry: Fmoc-Ser(tBu)-Gly-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in the construction of complex peptide sequences, enabling the study of protein structure and function .
Biology: In biological research, this compound is used to create peptides that mimic natural proteins. These peptides can be used to study enzyme-substrate interactions, protein-protein interactions, and cellular signaling pathways .
Medicine: this compound is used in the development of peptide-based therapeutics. These therapeutics can target specific proteins or pathways involved in diseases, offering potential treatments for conditions such as cancer, diabetes, and infectious diseases .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs. It is also used in the development of diagnostic tools and biosensors .
Mechanism of Action
Mechanism: The mechanism of action of Fmoc-Ser(tBu)-Gly-OH involves its incorporation into peptide chains during SPPS. The Fmoc group protects the amino group of serine, preventing unwanted side reactions. The tert-butyl group protects the hydroxyl group, allowing selective deprotection and coupling reactions .
Molecular Targets and Pathways: As a building block in peptide synthesis, this compound does not have specific molecular targets or pathways. the peptides synthesized using this compound can interact with various proteins, enzymes, and receptors in biological systems .
Comparison with Similar Compounds
Fmoc-Ser(tBu)-OH: Similar to Fmoc-Ser(tBu)-Gly-OH but without the glycine residue.
Fmoc-Gly-OH: A simpler compound used to introduce glycine residues in peptides.
Fmoc-Thr(tBu)-Gly-OH: Similar to this compound but with threonine instead of serine.
Uniqueness: this compound is unique due to its combination of serine and glycine residues, providing flexibility in peptide synthesis. The presence of both Fmoc and tert-butyl protecting groups allows for selective deprotection and coupling, making it a versatile building block in SPPS .
Properties
Molecular Formula |
C24H28N2O6 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-14-20(22(29)25-12-21(27)28)26-23(30)31-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28) |
InChI Key |
KXWFIADQSGXDHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12500095.png)
![Ethyl 2-(morpholin-4-yl)-5-{[(2-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12500096.png)

![5-(3-methylsulfanylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B12500104.png)

![(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylpentanamido)acetic acid](/img/structure/B12500108.png)
![4-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12500121.png)
![N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12500131.png)
![N-{[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12500133.png)
![Ethyl 5-[(3,4-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12500136.png)
![2-[2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B12500140.png)
![5-(3-chlorophenyl)-4-hydroxy-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12500142.png)

